6-(piperidin-4-yloxy)pyridin-3-amine
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Overview
Description
6-(Piperidin-4-yloxy)pyridin-3-amine is a heterocyclic compound that features both a piperidine and a pyridine ring in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-4-yloxy)pyridin-3-amine typically involves the coupling of a piperidine derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of piperidine with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
6-(Piperidin-4-yloxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for studying enzyme activity.
Medicine: It is investigated for its potential therapeutic properties, including its use as an anti-inflammatory, antimicrobial, or anticancer agent
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(piperidin-4-yloxy)pyridin-3-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine itself or N-substituted piperidines share structural similarities and may have comparable pharmacological properties.
Pyridine Derivatives: Pyridine and its derivatives, such as 2-aminopyridine or 3-hydroxypyridine, are structurally related and can exhibit similar chemical reactivity.
Uniqueness
6-(Piperidin-4-yloxy)pyridin-3-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in drug design and synthesis, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
1509176-45-7 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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